molecular formula C30H33N3O3 B11423933 4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11423933
M. Wt: 483.6 g/mol
InChI Key: BWKJQRIDXJOADO-UHFFFAOYSA-N
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Description

4-{1-[3-(3,5-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative under acidic conditions.

    Attachment of the Propyl Chain: The 3-(3,5-dimethylphenoxy)propyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving an amine and a carbonyl compound under basic conditions.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(2,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)-2-pyrrolidinone
  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H33N3O3/c1-4-35-28-13-8-7-12-27(28)33-20-23(19-29(33)34)30-31-25-10-5-6-11-26(25)32(30)14-9-15-36-24-17-21(2)16-22(3)18-24/h5-8,10-13,16-18,23H,4,9,14-15,19-20H2,1-3H3

InChI Key

BWKJQRIDXJOADO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC(=CC(=C5)C)C

Origin of Product

United States

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